molecular formula C10H11IO B13865944 2-(4-Iodophenyl)-2-methylpropanal

2-(4-Iodophenyl)-2-methylpropanal

Cat. No.: B13865944
M. Wt: 274.10 g/mol
InChI Key: WEIBPBNPKFVSMH-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-2-methylpropanal is an aromatic aldehyde featuring a branched methyl group and a 4-iodophenyl substituent. Its structure comprises an aldehyde functional group attached to a tertiary carbon, which is further connected to a para-iodinated benzene ring. The iodine atom’s polarizability and steric bulk, combined with the aldehyde’s reactivity, may render it valuable in catalysis, medicinal chemistry, or materials science.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

2-(4-iodophenyl)-2-methylpropanal

InChI

InChI=1S/C10H11IO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3

InChI Key

WEIBPBNPKFVSMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-2-methylpropanal typically involves the iodination of a suitable precursor. One common method is the iodination of 2-methylpropanal using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters can enhance the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-2-methylpropanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Iodophenyl)-2-methylpropanoic acid.

    Reduction: 2-(4-Iodophenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Iodophenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-2-methylpropanal involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Halogen-Substituted Analogs: Bromo vs. Iodo Derivatives

The bromine-substituted analog, 2-(4-bromophenyl)-2-methylpropanal (CAS: 32454-16-3), provides a critical comparison point. Key differences arise from halogen atomic properties:

Property 2-(4-Iodophenyl)-2-methylpropanal (Inferred) 2-(4-Bromophenyl)-2-methylpropanal
Molecular Weight ~275.0 (C₁₀H₁₁IO) 227.101 (C₁₀H₁₁BrO)
Halogen Atomic Radius 133 pm (I) 114 pm (Br)
Electronegativity (Pauling) 2.66 (I) 2.96 (Br)
Reactivity in SNAr Higher (I⁻ is a better leaving group) Lower

However, iodine’s weaker C–I bond may render it more reactive in substitution reactions .

Nitrophenyl and Tetrazolium Derivatives: INT Toxicity

The compound INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl tetrazolium chloride) shares the 4-iodophenyl group but incorporates additional nitro and tetrazolium substituents. INT is used as a redox indicator in microbial respiration assays but exhibits prokaryotic toxicity due to intracellular reduction to formazan, disrupting cellular processes . In contrast, this compound lacks the tetrazolium and nitro groups, suggesting lower inherent toxicity and different biochemical interactions.

Propanoic Acid and Ester Derivatives: Pharmaceutical Relevance

Compounds like (R)-2-amino-3-(4-iodophenyl)propanoic acid () and ethyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate () replace the aldehyde with carboxylic acid or ester groups. These derivatives are prevalent in drug design due to enhanced stability and bioavailability:

Feature This compound Propanoic Acid/Ester Derivatives
Functional Group Reactivity High (aldehyde) Low (ester/acid)
Metabolic Stability Likely low High
Synthetic Utility Intermediate for condensations Building block for protease inhibitors

The aldehyde’s reactivity limits its direct pharmaceutical use but makes it a versatile intermediate for synthesizing Schiff bases or heterocycles.

Triazole Derivatives: Antiviral Potential

The triazole derivative 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol () demonstrates the iodophenyl group’s role in medicinal chemistry. Here, the iodine atom likely enhances binding affinity through hydrophobic interactions or halogen bonding in enzyme active sites. Compared to the aldehyde, this compound’s triazole-thiol scaffold offers improved target specificity, highlighting how substituent choice dictates biological activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Group Molecular Weight Key Applications Reference
This compound Aldehyde ~275.0 Synthetic intermediate Inferred
2-(4-Bromophenyl)-2-methylpropanal Aldehyde 227.101 Organic synthesis
INT (Tetrazolium chloride) Tetrazolium, Nitro 520.68 Microbial respiration
Ethyl 2-(4-amino-3-iodophenyl)-ester Ester 333.169 Pharmaceutical intermediate

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